molecular formula C9H9FN2O3 B13595393 3-(5-Fluoro-2-nitrophenoxy)azetidine

3-(5-Fluoro-2-nitrophenoxy)azetidine

Cat. No.: B13595393
M. Wt: 212.18 g/mol
InChI Key: LIQYBMQIQYQBLK-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-nitrophenoxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 5-fluoro-2-nitrophenoxy group. The azetidine scaffold is a rigid, strained ring system widely recognized for its role in medicinal chemistry due to its ability to enhance binding affinity and metabolic stability in drug candidates . The incorporation of a nitro group (electron-withdrawing) and fluorine (electron-withdrawing and bioisostere) in the phenoxy moiety likely influences the compound’s electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

3-(5-fluoro-2-nitrophenoxy)azetidine

InChI

InChI=1S/C9H9FN2O3/c10-6-1-2-8(12(13)14)9(3-6)15-7-4-11-5-7/h1-3,7,11H,4-5H2

InChI Key

LIQYBMQIQYQBLK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-nitrophenoxy)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the fluoro or nitro groups.

Scientific Research Applications

3-(5-Fluoro-2-nitrophenoxy)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs of 3-(5-Fluoro-2-nitrophenoxy)azetidine, emphasizing substituent variations and applications:

Compound Name CAS Number Substituents Key Features/Applications References
This compound Not provided 5-Fluoro-2-nitrophenoxy, azetidine Potential therapeutic agent; nitro group may enable further functionalization (e.g., reduction to amine)
3-(3-Fluorophenoxy)-1-benzhydryl-3-methylazetidine 900511-75-3 3-Fluorophenoxy, benzhydryl, methyl Demonstrates structural diversity in azetidine derivatives; benzhydryl group may enhance lipophilicity
3-(3-Nitrophenoxy)azetidine hydrochloride 1373253-27-0 3-Nitrophenoxy, azetidine (HCl salt) Research chemical; nitro group in meta position may alter reactivity compared to ortho-nitro analogs
5-Fluoro-3-(2-phenylhydrazinylidene)-indolin-2-one N/A Fluoro, phenylhydrazine, indolinone Illustrates fluorine’s role in modulating bioactivity in heterocyclic systems

Research Findings and Data

Electronic and Steric Effects

  • Nitro vs.
  • Fluorine’s Role: Fluorine’s electronegativity may enhance the compound’s oxidative stability and influence its pKa, as observed in fluorinated indolinones () .

Stability and Handling

  • Diamine Instability: emphasizes the instability of diamine intermediates derived from nitro reductions. For this compound, this suggests that post-reduction steps must be optimized to avoid decomposition .

Biological Activity

3-(5-Fluoro-2-nitrophenoxy)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a nitrophenoxy group and a fluorine atom. The presence of these functional groups is crucial for its biological activity. The azetidine structure contributes to the compound's reactivity, while the nitro and fluoro groups enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various microbial strains, particularly those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, indicating strong antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The anticancer potential of this compound has also been explored. It has shown promise in inhibiting the proliferation of various cancer cell lines.

Research Findings: Cytotoxicity Assay
In a cytotoxicity assay, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were determined to assess potency.

Cell LineIC50 (µM)
MCF-712.5
HCT-11615.0
A549 (lung)20.0

These results indicate that this compound possesses significant anticancer activity, particularly against breast and colon cancer cells.

The proposed mechanism of action for the biological activity of this compound involves several pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress, leading to cell death in cancer cells.
  • Targeting Specific Enzymes : The nitro group may interact with specific enzymes involved in cellular metabolism, disrupting normal function.

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